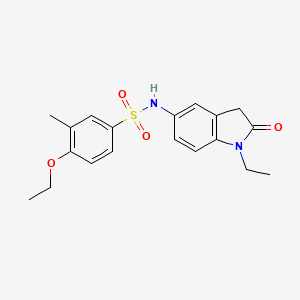

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(11-14(17)12-19(21)22)20-26(23,24)16-7-9-18(25-5-2)13(3)10-16/h6-11,20H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAWEJMIPBJPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares key functional motifs with several sulfonamide derivatives, enabling comparisons based on substituent effects and bioactivity hypotheses.

Table 1: Structural Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Differences and Implications

Indolinone vs. Pyrazolopyrimidinone/Thiazolidinone Backbones: The indolinone core in the target compound distinguishes it from sildenafil analogs (pyrazolopyrimidinone) and thiazolidinone derivatives. In contrast, pyrazolopyrimidinones (as in ) target phosphodiesterases, while thiazolidinones () are linked to antimicrobial properties.

Substituent Effects: The 4-ethoxy-3-methylphenyl group in the target compound may enhance lipophilicity compared to the 4-ethoxy-3-methoxyphenyl group in ’s thiazolidinone derivative. This could influence membrane permeability and target binding . The absence of a methylaminoethyl group (present in ’s sildenafil analog) suggests divergent pharmacokinetic profiles, such as reduced basicity and altered metabolic stability.

Synthetic Utility: Compounds like 4-methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride () serve as intermediates for sulfonamide drug synthesis. The target compound’s indolinone-sulfonamide hybrid structure may require specialized synthetic routes, such as Buchwald-Hartwig amination or sulfonylation of indole precursors .

Research Findings and Hypotheses

- The ethoxy and methyl groups may optimize steric and electronic interactions with ATP-binding pockets in kinases .

- Comparative Solubility: The target compound’s higher lipophilicity (due to methyl and ethyl groups) compared to ’s thiazolidinone derivative could reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.

- Metabolic Stability : The absence of labile groups (e.g., ester or amide linkages) in the target compound may enhance metabolic stability relative to sildenafil analogs, which often undergo rapid hepatic modification .

Biological Activity

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. Its molecular formula is , which indicates a complex structure conducive to various biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | 2.5 |

The biological activity of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide primarily revolves around its interaction with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 12 µM for MCF-7 and 15 µM for A549 cells.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| MCF-7 | 12 | 75% |

| A549 | 15 | 70% |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Mechanistic Insights

The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

Safety and Toxicity Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary toxicity studies indicate that 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide exhibits low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development.

Table 3: Toxicity Assessment

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HEK293 (Human) | 50 | 90% |

| HUVEC (Endothelial) | 50 | 85% |

Conclusion and Future Directions

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide presents a promising avenue for therapeutic development due to its multifaceted biological activities, particularly in oncology and inflammation. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways involved in its action.

- Formulation Development : To explore delivery methods that enhance bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.